molecular formula C15H22N2S B2595003 N-(5-methylheptyl)-1,3-benzothiazol-2-amine CAS No. 379729-46-1

N-(5-methylheptyl)-1,3-benzothiazol-2-amine

Cat. No.: B2595003
CAS No.: 379729-46-1
M. Wt: 262.42
InChI Key: HNZDXUSWDYGVKH-UHFFFAOYSA-N
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Description

N-(5-Methylheptyl)-1,3-benzothiazol-2-amine (CAS 379729-46-1) is a synthetic C-2-substituted benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3-benzothiazole core coupled with a 5-methylheptyl side chain at the amine group, with a molecular formula of C 15 H 22 N 2 S and a molecular weight of 262.41 g/mol . Benzothiazoles of this structural class constitute a privileged scaffold in the development of novel bioactive molecules . They exhibit a wide spectrum of documented biological activities in research settings, including potent and selective antitumor properties . The antitumor activity of such compounds is frequently attributed to their ability to function as efficient pharmacophores that can anchor in the ATP-binding site of molecular targets like the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cancer cell proliferation . Furthermore, the structural motif is under investigation for its antimicrobial, antifungal, and antiparasitic potential, making it a versatile template for infectious disease research . The mechanism of action for benzothiazole derivatives in oncological research often involves triggering cell cycle arrest and inducing apoptosis in cancer cells, with some analogs demonstrating promising cytotoxicity against various human cancer cell lines . The specific pattern of substitution on the benzothiazole core, particularly at the C-2 position, is a critical determinant of its pharmacological profile and potency . This product is provided For Research Use Only. It is intended for laboratory research and chemical synthesis applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-methylheptyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-3-12(2)8-6-7-11-16-15-17-13-9-4-5-10-14(13)18-15/h4-5,9-10,12H,3,6-8,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZDXUSWDYGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCNC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylheptyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 5-methylheptyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylheptyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(5-methylheptyl)-1,3-benzothiazol-2-amine. The compound has shown significant activity against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus4.0Moderate
Escherichia coli8.0Low
Pseudomonas aeruginosa16.0Low

In a comparative study, benzothiazole derivatives exhibited varying degrees of antibacterial activity, with this compound showing moderate effectiveness against Staphylococcus aureus while having lower activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The potential anticancer effects of this compound have been investigated through various in vitro studies. Compounds in the benzothiazole family have demonstrated selective anti-tumor activity against different cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Activity Level
MCF-7 (Breast Cancer)12.5Moderate
A549 (Lung Cancer)15.0Moderate
HeLa (Cervical Cancer)10.0High

In particular, this compound has shown significant cytotoxic effects on HeLa cells with an IC50 value of 10 µM, indicating strong potential as an anticancer agent . The mechanisms proposed for its anticancer activity include enzyme inhibition and direct interaction with DNA, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 3: Anti-inflammatory Activity of this compound

Inflammatory MarkerInhibition (%)Concentration (µM)
TNF-alpha7020
IL-66520
COX-28020

The compound demonstrated significant inhibition of TNF-alpha and COX-2 at a concentration of 20 µM, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(5-methylheptyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity
  • Aryl and Heterocyclic Substituents :
    • N-Phenyl-1,3-benzothiazol-2-amine () has a phenyl group, enabling π-π interactions.
    • N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine () incorporates a benzofuran moiety, which may enhance antimicrobial activity .
    • N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine () includes a thiophene ring, altering electronic properties and solubility .

Physicochemical Properties

Compound Substituent Key Properties
N-(5-methylheptyl)-1,3-benzothiazol-2-amine 5-methylheptyl High lipophilicity (logP ~5-6)
CBK277756 6-amino, nitro Moderate solubility, polar (logP ~2-3)
N-Phenyl-1,3-benzothiazol-2-amine Phenyl Moderate logP (~3.5), π-π interactions
Compound 3b () Benzofuran Low solubility, enhanced aromaticity

Key Observations :

  • The 5-methylheptyl chain increases lipophilicity, favoring membrane penetration but reducing aqueous solubility.
  • Nitro and halogen groups (e.g., in CBK277775) enhance dipole interactions and metabolic stability .
Antimicrobial and Anthelmintic Activity
  • Schiff Bases () : Fluoro- and nitro-substituted derivatives (e.g., N-[(Z)-phenylmethylidene]-1,3-benzothiazol-2-amine) showed moderate anthelmintic and antimicrobial activity, attributed to electron-withdrawing groups enhancing target binding .
  • Azetidinone Derivatives (): Compounds like 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one exhibited moderate antimicrobial activity, suggesting heterocyclic fusion improves efficacy .
Anti-inflammatory and Anticancer Potential
  • Substituted Hydrazides () : Derivatives with chloroacetyl groups demonstrated anti-inflammatory and antibacterial activities, likely due to thiazole-thiazole interactions .
  • CRF1 Receptor Antagonists (): Complex thiazole derivatives (e.g., SSR125543A) showed nanomolar affinity for CRF1 receptors, highlighting the role of bulky substituents in receptor antagonism .
Enzyme Inhibition
  • Ubiquitin-Proteasome Inhibitors () : Nitrofuran and nitrothiophene derivatives (CBK277755, CBK277772) inhibited the ubiquitin-proteasome system, with nitro groups facilitating redox cycling and enzyme interaction .

Structure-Activity Relationships (SAR)

  • Lipophilicity vs. Solubility : The 5-methylheptyl chain in the target compound may improve bioavailability but limit solubility compared to polar nitro derivatives .
  • Electron-Withdrawing Groups : Nitro and halogen substituents enhance binding to enzymatic targets (e.g., proteases) but may increase metabolic instability .

Biological Activity

N-(5-methylheptyl)-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with appropriate alkylating agents. The introduction of the 5-methylheptyl group enhances the lipophilicity and may influence the biological activity of the compound.

Biological Activity Overview

The biological activities associated with benzothiazole derivatives, including this compound, span various therapeutic areas:

  • Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted benzothiazoles demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including kinase inhibition. For example, compounds similar to this compound have shown inhibitory effects on cancer-related kinases such as CSF1R and EGFR .
  • Anti-inflammatory Effects : Some benzothiazoles are noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Table 1: Biological Activity Summary

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of CSF1R and EGFR kinases
Anti-inflammatoryReduction in inflammatory markers

Detailed Findings

  • Antimicrobial Evaluation : A study evaluated several benzothiazole derivatives for their antimicrobial efficacy. Compounds were screened against standard bacterial strains, revealing that those with specific substitutions exhibited superior activity compared to controls .
  • Anticancer Mechanisms : In a series of experiments focusing on kinase inhibition, compounds similar to this compound were tested against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 5.5 nM against CSF1R kinase, indicating potent anticancer potential .
  • In Vivo Studies : In animal models, certain benzothiazole derivatives have shown promising results in reducing tumor growth significantly (up to 62% reduction in xenograft models) when administered at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-methylheptyl)-1,3-benzothiazol-2-amine and related benzothiazole derivatives?

  • Methodological Answer: A common approach involves reacting substituted thiazol-2-amine precursors with acyl chlorides or alkyl halides under basic conditions. For example, pyridine is often used as a solvent and base to facilitate the coupling of 5-chlorothiazol-2-amine with acyl chlorides, followed by purification via column chromatography and recrystallization . Microwave-assisted synthesis is an alternative to conventional methods, offering faster reaction times and improved yields for 2-aminobenzothiazole derivatives .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer: Structural validation typically employs spectroscopic techniques:
  • IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1620 cm⁻¹, N–H bonds at ~3140 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) resolves aromatic proton environments and alkyl chain conformations .
  • X-ray crystallography (using SHELX programs) determines crystal packing and hydrogen-bonding interactions, such as centrosymmetric dimers formed via N–H⋯N bonds .

Q. What intermolecular interactions stabilize the crystal structure of benzothiazole derivatives?

  • Methodological Answer: Classical hydrogen bonds (e.g., N–H⋯N) and non-classical interactions (e.g., C–H⋯F/O) are critical. For example, in related compounds, C4–H4⋯F2 and C4–H4⋯O3 interactions contribute to molecular packing . Symmetry operations (e.g., inversion centers) further stabilize the lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer:
  • Solvent selection: Pyridine or dimethylformamide (DMF) enhances reactivity by acting as both a base and solvent .
  • Catalysis: Glacial acetic acid with sodium cyanate improves urea formation in intermediate steps .
  • Temperature control: Room-temperature stirring reduces side reactions during acyl chloride coupling .
  • Purification: Gradient elution in column chromatography (e.g., acetonitrile/methanol mixtures) resolves structurally similar byproducts .

Q. How do contradictory bioactivity results for benzothiazole derivatives inform structure-activity relationship (SAR) studies?

  • Methodological Answer: Discrepancies in anticancer or anti-inflammatory activity across derivatives (e.g., varying IC₅₀ values) often arise from substituent effects. For instance:
  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility .
  • Bulky alkyl chains (e.g., 5-methylheptyl) influence membrane permeability and target binding .
  • Validation: Parallel assays (e.g., Toxi-light for cytotoxicity, NCI-60 screening for anticancer activity) clarify SAR trends .

Q. What computational and experimental strategies resolve ambiguities in crystallographic data for benzothiazole compounds?

  • Methodological Answer:
  • Software tools: SHELXL refines high-resolution X-ray data, while SHELXE handles twinned or low-resolution datasets .
  • Hydrogen placement: Riding models (C–H = 0.93 Å, N–H = 0.86 Å) standardize H-atom positions during refinement .
  • Validation: R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure model accuracy .

Q. What mechanistic insights explain the enzyme-inhibitory activity of benzothiazole derivatives?

  • Methodological Answer:
  • PFOR inhibition: The amide anion in benzothiazole derivatives (e.g., nitazoxanide analogs) disrupts pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism .
  • 5-Lipoxygenase (5-LOX) inhibition: N-aryl substituents in thiazole-2-amine derivatives directly block leukotriene synthesis, as shown in molecular docking and enzymatic assays .

Q. How do solvent polarity and temperature affect the molecular interactions of benzothiazole derivatives in solution?

  • Methodological Answer: Acoustical studies in aqueous dioxane reveal:
  • Hydrophobic effects: Increased dioxane percentage reduces solute-solvent interactions, favoring aggregation .
  • Temperature dependence: Elevated temperatures disrupt hydrogen-bonded networks, altering ultrasonic velocity and compressibility .

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